molecular formula C17H16FNO5S2 B2523700 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide CAS No. 1424357-01-6

2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide

Cat. No.: B2523700
CAS No.: 1424357-01-6
M. Wt: 397.44
InChI Key: MZBQTWWJFAYMKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide is a useful research compound. Its molecular formula is C17H16FNO5S2 and its molecular weight is 397.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

One study focuses on the synthesis of related sulfonamide compounds, demonstrating their importance in medicinal chemistry. The research by He Shichao et al. (2016) provides a comprehensive overview of sulfonamide-based research, including structural modifications and their implications for developing new drugs with broad spectrum, high activity, and low toxicity. This work underscores the versatility of sulfonamide compounds in drug discovery and their potential in creating new therapeutic agents (He Shichao et al., 2016).

Biodegradation and Environmental Impact

In environmental science, the biodegradation and impact of similar compounds on groundwater have been explored. Farhadian et al. (2008) reviewed the in situ bioremediation of monoaromatic pollutants, including benzene, toluene, ethylbenzene, and xylene (BTEX), in groundwater. Their findings indicate that both natural attenuation and enhanced bioremediation strategies can effectively reduce the content of monoaromatic compounds in contaminated water, potentially reaching standard levels for potable water. This study highlights the importance of understanding the environmental fate of chemical compounds and the effectiveness of bioremediation techniques in mitigating pollution (Farhadian et al., 2008).

Advanced Oxidation Processes

A related area of research involves the advanced oxidation processes (AOPs) for the degradation of acetaminophen, a compound sharing structural similarities with 2-(4-fluorobenzenesulfonyl)-N-(2-phenylethenesulfonyl)propanamide. Mohammad Qutob et al. (2022) provide an in-depth analysis of AOPs in treating acetaminophen-contaminated water, discussing kinetics, mechanisms, by-products, and biotoxicity. Their review emphasizes the importance of AOPs in removing recalcitrant compounds from water, contributing to the development of more sustainable and effective water treatment technologies (Mohammad Qutob et al., 2022).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(2-phenylethenylsulfonyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO5S2/c1-13(26(23,24)16-9-7-15(18)8-10-16)17(20)19-25(21,22)12-11-14-5-3-2-4-6-14/h2-13H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBQTWWJFAYMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NS(=O)(=O)C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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